molecular formula C23H29N3O B4111745 N-[2,4-di(piperidin-1-yl)phenyl]benzamide

N-[2,4-di(piperidin-1-yl)phenyl]benzamide

Cat. No.: B4111745
M. Wt: 363.5 g/mol
InChI Key: ZUAZAPODUPJUQL-UHFFFAOYSA-N
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Description

N-[2,4-di(piperidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with two piperidinyl groups at the 2 and 4 positions.

Properties

IUPAC Name

N-[2,4-di(piperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-23(19-10-4-1-5-11-19)24-21-13-12-20(25-14-6-2-7-15-25)18-22(21)26-16-8-3-9-17-26/h1,4-5,10-13,18H,2-3,6-9,14-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAZAPODUPJUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-di(piperidin-1-yl)phenyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of ultrasonic irradiation as a green technology.

Industrial Production Methods

Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with functionalized molecules . advancements in green chemistry have led to the development of more efficient and environmentally friendly methods.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-di(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2,4-di(piperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,4-di(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors, leading to various biological effects. For example, it may inhibit trypsin-1 and urokinase-type plasminogen activator, which are involved in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-di(piperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities and chemical reactivity. Its dual piperidinyl substitution differentiates it from other benzamide derivatives, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2,4-di(piperidin-1-yl)phenyl]benzamide
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N-[2,4-di(piperidin-1-yl)phenyl]benzamide

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